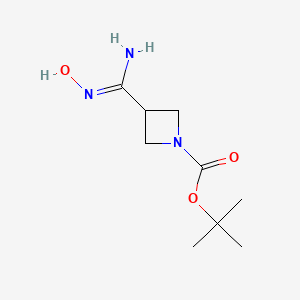
Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 1309207-05-3 . It has a molecular weight of 215.25 . The IUPAC name of this compound is tert-butyl 3- (amino (nitroso)methyl)azetidine-1-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17N3O3/c1-9(2,3)15-8(13)12-4-6(5-12)7(10)11-14/h6-7H,4-5,10H2,1-3H3 . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 215.25 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Modification
Azetidine derivatives, including those related to Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate, have been synthesized and modified for various research applications. For instance, Sajjadi and Lubell (2008) have synthesized enantiopure 3-substituted azetidine-2-carboxylic acids, which serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008). Similarly, Meyers et al. (2009) developed synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, which is useful for chemical space exploration (Meyers et al., 2009).
Building Blocks in Medicinal Chemistry
Protected 3-haloazetidines, closely related to the chemical , are versatile building blocks in medicinal chemistry. Ji, Wojtas, and Lopchuk (2018) prepared these intermediates on a gram-scale for high-value derivative synthesis (Ji, Wojtas, & Lopchuk, 2018).
Potential Antimicrobial Agents
Doraswamy and Ramana (2013) explored the synthesis of substituted phenyl azetidines as potential antimicrobial agents, highlighting the potential biological applications of azetidine derivatives (Doraswamy & Ramana, 2013).
Deprotection of tert-Butyl Carbamates
In the field of organic synthesis, the deprotection of tert-butyl carbamates, esters, and ethers is significant. Li et al. (2006) demonstrated the use of aqueous phosphoric acid as a mild reagent for this purpose, preserving the stereochemical integrity of substrates (Li et al., 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3/c1-9(2,3)15-8(13)12-4-6(5-12)7(10)11-14/h6,14H,4-5H2,1-3H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMSPPMVVCKIPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(N-hydroxycarbamimidoyl)azetidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














